(1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine
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Overview
Description
(1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine is an organic compound with a naphthalene backbone. This compound is characterized by the presence of a methoxy group at the 4-position and an amine group at the 1-position of the ethan-1-yl side chain. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxynaphthalene.
Formation of Ethan-1-yl Side Chain: The ethan-1-yl side chain is introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst such as aluminum chloride.
Introduction of Amine Group: The amine group is introduced via a reductive amination reaction. This involves the reaction of the intermediate ketone with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale Friedel-Crafts alkylation and reductive amination reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted naphthalenes.
Scientific Research Applications
(1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine: The enantiomer of the compound with the (1R) configuration.
1-(4-methoxynaphthalen-1-yl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine group.
4-methoxynaphthalene-1-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness
(1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (1S) configuration may result in different interactions with biological targets compared to its (1R) enantiomer.
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
(1S)-1-(4-methoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3/t9-/m0/s1 |
InChI Key |
GEAIGLPMZKYVEJ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C2=CC=CC=C21)OC)N |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)OC)N |
Origin of Product |
United States |
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